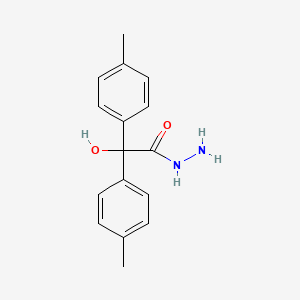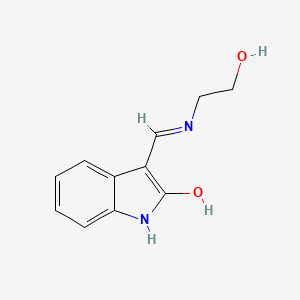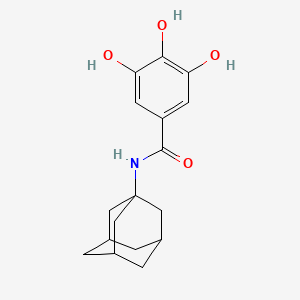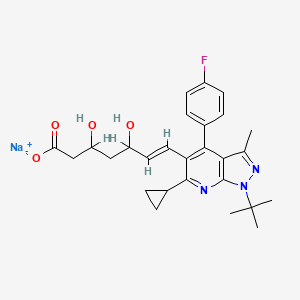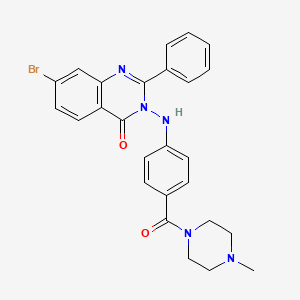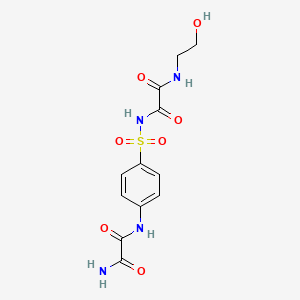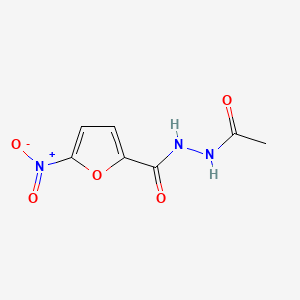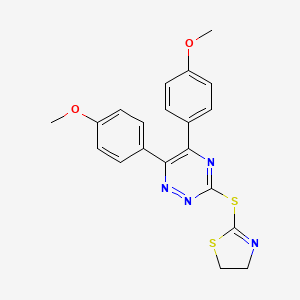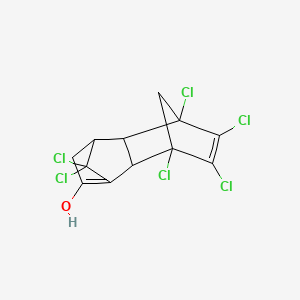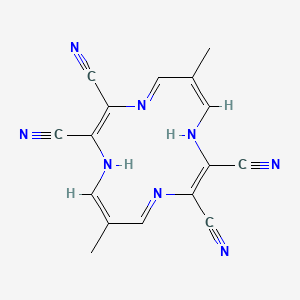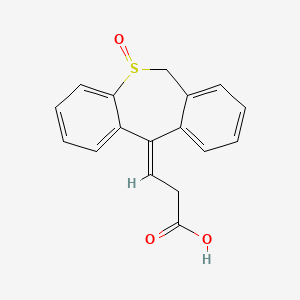
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide is a complex organic compound with a unique structure that includes a dibenzo-thiepin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dibenzo-thiepin core, followed by the introduction of the propionic acid S-oxide moiety. Common reagents used in these reactions include organolithium reagents, sulfur sources, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The aromatic rings in the dibenzo-thiepin core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo(b,e)thiepin derivatives: These compounds share the dibenzo-thiepin core but differ in the functional groups attached to the core.
Propionic acid derivatives: These compounds have a similar propionic acid moiety but differ in the rest of the structure.
Uniqueness
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide is unique due to the combination of the dibenzo-thiepin core and the propionic acid S-oxide moiety This combination imparts specific chemical and biological properties that are not found in other similar compounds
Eigenschaften
CAS-Nummer |
112930-62-8 |
|---|---|
Molekularformel |
C17H14O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(3E)-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-21(20)16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+ |
InChI-Schlüssel |
VWBANXKHUKVTGM-NTEUORMPSA-N |
Isomerische SMILES |
C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1=O |
Kanonische SMILES |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



